N-{[4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide
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Overview
Description
N-{[4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide: is a complex organic compound that features a triazole ring, a bromophenyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide typically involves multi-step organic reactions. One common route includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the bromophenyl and nitrobenzamide groups via substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its reactive functional groups.
Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. Its structural features make it a candidate for anti-cancer, anti-inflammatory, or antimicrobial agents.
Industry: In the industrial sector, the compound can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-{[4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and nitrobenzamide moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The bromophenyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
- N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide
- 4,4’-Dichlorobenzophenone
Comparison: Compared to similar compounds, N-{[4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide is unique due to its combination of a triazole ring, bromophenyl group, and nitrobenzamide moiety. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Biological Activity
N-{[4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C19H19BrN4O4S
- Molecular Weight: 479.35 g/mol
- LogP: 3.2295
- Hydrogen Bond Acceptors: 8
- Hydrogen Bond Donors: 2
The compound features a triazole ring and a nitrobenzamide moiety, both of which contribute to its biological activity through various interactions with molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazole ring facilitates the formation of hydrogen bonds with active sites on target proteins, leading to inhibition or modulation of biological pathways. The presence of the bromophenyl group enhances binding affinity through hydrophobic interactions, which can significantly affect the compound's efficacy in biological systems .
Antidiabetic Potential
Research has shown that derivatives similar to this compound exhibit significant antidiabetic properties. For instance, studies on related compounds revealed their effectiveness as inhibitors of α-glucosidase and α-amylase enzymes:
The structure–activity relationship (SAR) indicates that the presence of electron-withdrawing and electron-donating groups on the phenyl ring can enhance inhibitory activity against these enzymes .
Antimicrobial and Antitumor Activities
Compounds in the triazole class have been extensively studied for their antimicrobial and antitumor properties. The broad spectrum of activity includes:
- Antifungal agents: Effective against various fungal strains.
- Antiviral agents: Show potential in inhibiting viral replication.
- Anticancer agents: Induce apoptosis in cancer cells through multiple pathways.
The specific interactions at the molecular level often involve interference with DNA synthesis or protein function within pathogenic organisms .
Case Studies and Research Findings
-
In Vitro Studies:
- A study demonstrated that similar triazole derivatives exhibited strong inhibitory effects on cancer cell lines, suggesting potential for development as anticancer drugs.
- In vitro assays confirmed the compound's ability to inhibit key metabolic enzymes involved in glucose metabolism, supporting its role in diabetes management .
- Molecular Docking Studies:
- Toxicity Assessment:
Properties
IUPAC Name |
N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN5O3S/c17-11-3-7-12(8-4-11)21-14(19-20-16(21)26)9-18-15(23)10-1-5-13(6-2-10)22(24)25/h1-8H,9H2,(H,18,23)(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYUTOBBVZLKQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=NNC(=S)N2C3=CC=C(C=C3)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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